molecular formula C41H41N5OS B14094569 1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

Cat. No.: B14094569
M. Wt: 651.9 g/mol
InChI Key: AKGQLRYQQRRODJ-WAPGWCBDSA-N
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Description

Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- is a chiral thiourea catalyst known for its unique dual hydrogen-bonding capacity

Preparation Methods

The synthesis of thiourea derivatives typically involves the reaction of various anilines with carbon disulfide (CS₂) in an aqueous medium . This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives. Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Industrial production methods often utilize hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .

Chemical Reactions Analysis

Thiourea derivatives undergo various types of chemical reactions, including:

    Oxidation: Thiourea can be oxidized to form thiourea dioxide, a common reducing agent in textile processing.

    Reduction: Thiourea can be reduced to form thiocarbamide.

    Substitution: Thiourea derivatives can undergo substitution reactions with different nucleophiles, such as amines, alcohols, and thiols.

Common reagents used in these reactions include carbon disulfide, isocyanides, and elemental sulfur. Major products formed from these reactions include thiourea dioxide and various substituted thiourea derivatives .

Scientific Research Applications

Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- has several scientific research applications:

    Chemistry: It is used as a chiral thiourea catalyst in organic synthesis due to its dual hydrogen-bonding capacity.

    Biology: Thiourea derivatives have shown promising antibacterial and antioxidant potential.

    Medicine: Some thiourea derivatives are used as pharmaceuticals, preservatives, rodenticides, and insecticides.

    Industry: Thiourea is used in the production of photographic film, plastics, dyes, elastomers, and textiles.

Mechanism of Action

The mechanism of action of thiourea derivatives involves their ability to form hydrogen bonds with various molecular targets. This dual hydrogen-bonding capacity allows them to act as efficient catalysts in organic synthesis. Additionally, thiourea derivatives can inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, contributing to their antibacterial and antioxidant properties .

Comparison with Similar Compounds

Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- is unique due to its chiral nature and dual hydrogen-bonding capacity. Similar compounds include:

    N,N’-disubstituted thioureas: These compounds are also used in organic synthesis and have pharmacological activities.

    Selenourea: Structurally similar to thiourea but with selenium instead of sulfur.

    Urea: Similar structure but with oxygen instead of sulfur, leading to different properties.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C41H41N5OS

Molecular Weight

651.9 g/mol

IUPAC Name

1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

InChI

InChI=1S/C41H41N5OS/c1-3-25-24-46-21-19-28(25)22-37(46)40(32-18-20-43-35-17-14-29(47-2)23-33(32)35)45-41(48)44-36-16-13-27-9-5-7-11-31(27)39(36)38-30-10-6-4-8-26(30)12-15-34(38)42/h4-18,20,23,25,28,37,40H,3,19,21-22,24,42H2,1-2H3,(H2,44,45,48)/t25-,28-,37-,40-/m0/s1

InChI Key

AKGQLRYQQRRODJ-WAPGWCBDSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N

Origin of Product

United States

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